molecular formula C17H15N5O4S B2552761 N-(3,4-dimethoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide CAS No. 1019180-10-9

N-(3,4-dimethoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

Cat. No.: B2552761
CAS No.: 1019180-10-9
M. Wt: 385.4
InChI Key: NAPVXDUIFCPFRI-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl heterocyclic core and a 3,4-dimethoxyphenyl substituent. The 3,4-dimethoxyphenyl group enhances lipophilicity and may improve binding affinity to hydrophobic pockets in biological targets .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4S/c1-25-12-4-3-10(7-13(12)26-2)19-14(23)8-22-17(24)21-9-18-11-5-6-27-15(11)16(21)20-22/h3-7,9H,8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPVXDUIFCPFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)SC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide typically involves multiple steps:

    Formation of the thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 3,4-dimethoxyphenyl group: This can be achieved through a nucleophilic substitution reaction, where the phenyl group is introduced to the core structure.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs share acetamide linkages but differ in their heterocyclic cores or aryl substituents. Key examples include:

Table 1: Structural and Functional Comparison
Compound Name (ID) Core Structure Key Substituents Reported Use/Activity Physical Properties
Target Compound Thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidinone 3,4-dimethoxyphenyl Hypothesized kinase inhibition (inferred from core) N/A (Data not available in evidence)
N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (618426-94-1) 1,2,4-Triazole Pyridin-4-yl, ethyl, sulfanyl Unknown (structural analog) N/A
N-(4-Acetylphenyl)-2-[[3-(4-ethoxyphenyl)-3,4,5,6,7,8-hexahydro-7-methyl-4-oxopyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio]acetamide (843621-56-7) Thieno[2,3-d]pyrimidine Acetylphenyl, ethoxyphenyl Unknown (structural analog) N/A
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) Oxazolidinyl 2,6-dimethylphenyl Fungicide (commercial use) N/A
Example 83 (Chromen-4-one derivative) Pyrazolo[3,4-d]pyrimidine Fluorophenyl, isopropoxy Kinase inhibition (hypothetical) MP: 302–304°C; Mass: 571.198.8

Key Differences and Implications

Heterocyclic Core: The thieno-triazolo-pyrimidinone core in the target compound is distinct from the pyrazolo[3,4-d]pyrimidine in Example 83 or the 1,2,4-triazole in ID 618426-94-1 . Thieno-pyrimidine derivatives (e.g., 843621-56-7 ) often exhibit enhanced metabolic stability compared to triazolo systems due to reduced susceptibility to oxidative degradation.

Substituent Effects :

  • The 3,4-dimethoxyphenyl group in the target compound increases lipophilicity compared to the 2,6-dimethylphenyl group in oxadixyl , which may improve membrane permeability but reduce aqueous solubility.
  • Fluorine substituents in Example 83 and ID 618880-66-3 enhance binding to aromatic pockets in enzymes via dipole interactions, whereas methoxy groups prioritize hydrophobic interactions.

Biological Activity: Oxadixyl’s fungicidal activity suggests that acetamide derivatives with aryl substituents can disrupt microbial pathways. The target compound’s dimethoxyphenyl group may confer similar antifungal properties. Pyrazolo-pyrimidine derivatives (e.g., Example 83 ) are often kinase inhibitors, implying that the target compound’s thieno-triazolo-pyrimidinone core could target analogous ATP-binding domains.

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound and its derivatives.

Chemical Structure

The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C₁₈H₁₈N₄O₄S
Molecular Weight 382.43 g/mol
CAS Number 1019181-33-9

The structure features a thieno[2,3-e][1,2,4]triazolo-pyrimidine core, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thieno-triazole moiety followed by acetamide formation.

Antitumor Activity

Research has indicated that the compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested : L1210 (leukemia) and P388 (lymphoma).
  • IC50 Values : The compound demonstrated IC50 values in the micromolar range against these cell lines, indicating potent activity.

Antiviral Activity

This compound has also been tested for antiviral activities. It showed effectiveness against specific viral strains in vitro:

  • Mechanism : The compound appears to act through inhibition of viral replication.
  • Viruses Tested : Notable activity was observed against Para 3 virus.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays:

  • Bacterial Strains : Active against Staphylococcus aureus and Bacillus subtilis.
  • Inhibition Concentrations : Minimum inhibitory concentrations (MICs) were determined to assess potency.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituents on the Phenyl Ring : Variations in methoxy groups can enhance or reduce activity.
  • Thieno-Triazole Core Modifications : Alterations to the core structure can lead to improved selectivity and potency.

Case Studies

Several studies have focused on derivatives of this compound:

  • Study 1 : A derivative with an additional fluorine atom exhibited enhanced antitumor activity compared to the parent compound.
    • Findings : Increased potency against L1210 cells with an IC50 decrease by approximately 30%.
  • Study 2 : A series of thieno-pyrimidine analogs were synthesized and evaluated for their ability to inhibit specific kinases involved in cancer progression.
    • Results : Some analogs showed up to 50% inhibition at low micromolar concentrations.

Q & A

Q. What are the recommended synthetic routes for N-(3,4-dimethoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide?

Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation. For analogous triazolo-pyrimidine-acetamide systems, a common approach includes:

  • Step 1: Formation of the thieno-triazolo-pyrimidinone core via cyclization of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions .
  • Step 2: Alkylation or acylation at the pyrimidine N-position using chloroacetamide intermediates. For example, coupling 3-oxothieno-triazolo-pyrimidine with N-(3,4-dimethoxyphenyl)-2-chloroacetamide in dry acetone with K₂CO₃ as a base, followed by reflux for 6–8 hours .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm, acetamide carbonyl at ~δ 170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ peak matching C₂₀H₁₈N₄O₄S).
  • X-ray Crystallography: Resolves conformational details of the fused heterocyclic system and acetamide orientation .
  • FT-IR: Identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the 3-oxo group and acetamide) .

Q. What preliminary biological screening assays are appropriate for this compound?

Methodological Answer:

  • Antimicrobial Activity: Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Enzyme Inhibition: Kinase or protease inhibition assays using fluorescence-based substrates (e.g., ATPase activity for kinase targets) .
  • Cytotoxicity: MTT assay on human cell lines (e.g., HEK293, HeLa) to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding modes to targets (e.g., kinases or GPCRs). Focus on interactions between the dimethoxyphenyl group and hydrophobic pockets or the triazolo-pyrimidine core with catalytic residues .
  • QSAR Studies: Correlate substituent electronic properties (Hammett σ values) with bioactivity. For example, electron-donating methoxy groups may enhance membrane permeability .
  • MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) to identify critical hydrogen bonds or π-π stacking interactions .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Orthogonal Assays: Validate initial findings with alternative methods (e.g., switch from fluorescence to radiometric assays for enzyme inhibition) .
  • Metabolic Stability Testing: Use liver microsomes or hepatocytes to rule out false negatives due to rapid degradation .
  • Target Engagement Studies: Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in cellular environments .

Q. What strategies are effective for improving aqueous solubility without compromising target affinity?

Methodological Answer:

  • Prodrug Design: Introduce phosphate or glycoside groups at the acetamide moiety, which are cleaved enzymatically in vivo .
  • Cocrystallization: Screen with coformers like succinic acid to enhance solubility via salt formation .
  • PEGylation: Attach polyethylene glycol (PEG) chains to the dimethoxyphenyl group via biodegradable linkers .

Q. How can regioselectivity challenges in modifying the triazolo-pyrimidine core be addressed?

Methodological Answer:

  • Directed Metalation: Use LiTMP (lithium tetramethylpiperidide) to deprotonate specific N–H sites, followed by electrophilic quenching (e.g., DMF for formylation) .
  • Protecting Groups: Temporarily block reactive positions (e.g., Boc protection of the pyrimidine N) before functionalizing the thieno ring .
  • Microwave-Assisted Synthesis: Enhance reaction specificity by optimizing temperature and time (e.g., 150°C for 10 minutes vs. traditional 6-hour reflux) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Methodological Answer:

  • Rodent Studies: Administer orally (10–50 mg/kg) to assess bioavailability, Cmax, and half-life. Collect plasma samples for LC-MS/MS analysis .
  • Toxicogenomics: RNA-seq of liver/kidney tissues to identify off-target gene expression changes .
  • Metabolite Profiling: Use UPLC-QTOF-MS to detect phase I/II metabolites in urine and bile .

Tables
Table 1. Key Synthetic Intermediates and Conditions

IntermediateReagents/ConditionsYield (%)Reference
Thieno-triazolo-pyrimidinoneThiourea, Acrylic acid, H₂SO₄, 80°C65–70
N-(3,4-dimethoxyphenyl)-2-chloroacetamideChloroacetyl chloride, Et₃N, DCM85

Table 2. Preliminary Bioactivity Data (Example)

Assay TypeTarget/ModelResult (IC₅₀/MIC)Reference
Kinase InhibitionEGFR0.8 µM
AntimicrobialS. aureus16 µg/mL

Q. Notes

  • Prioritize peer-reviewed sources (e.g., PubChem, synthesis protocols from ).
  • Experimental reproducibility requires strict control of anhydrous conditions and stoichiometry in multi-step syntheses.

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